molecular formula C11H10BrNO B1382543 6-Bromo-2-ethoxyquinoline CAS No. 1363386-54-2

6-Bromo-2-ethoxyquinoline

Cat. No. B1382543
CAS RN: 1363386-54-2
M. Wt: 252.11 g/mol
InChI Key: ITFJNURSKVIXSW-UHFFFAOYSA-N
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Description

“6-Bromo-2-ethoxyquinoline” is a heterocyclic organic compound . It is a solid substance with a molecular weight of 252.11 g/mol . The IUPAC name for this compound is 6-bromo-2-ethoxyquinoline .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-ethoxyquinoline” can be represented by the linear formula C11H10BrNO . The InChI code for this compound is 1S/C11H10BrNO/c1-2-14-11-6-3-8-7-9 (12)4-5-10 (8)13-11/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

“6-Bromo-2-ethoxyquinoline” is a solid substance . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Synthesis and Drug Derivatives

6-Bromo-2-ethoxyquinoline has been utilized in the synthesis of various compounds. For instance, it was used in the creation of a new type of anti-TB drug derivative, 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, which showed promise in treating tuberculosis (Sun Tie-min, 2009). Another study focused on the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and 3-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, highlighting the compound's role in creating novel chemical structures (P. Zlatoidský & Bálint Gabos, 2009).

Antioxidant Properties

Research has been conducted on the antioxidant profile of ethoxyquin and its analogues, including derivatives of 6-bromo-2-ethoxyquinoline. These studies have demonstrated the compound's effectiveness in inhibiting lipid peroxidation and potential in antioxidative applications (Sangit Kumar et al., 2007).

Chemical Reactions and Catalysis

6-Bromo-2-ethoxyquinoline has been involved in various chemical reactions. For example, it played a role in the Friedländer synthesis, where it was incorporated into novel chelating ligands, indicating its usefulness in complex chemical processes (Yi Hu et al., 2003). Another study showcased its use in the synthesis of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes and triphenylphosphine, highlighting its catalytic activity in certain reactions (Chen Xu et al., 2014).

Crystal Structure and DFT Studies

The compound has also been the subject of crystal structure and density functional theory (DFT) studies. These investigations provide insights into the physical and chemical properties of derivatives of 6-bromo-2-ethoxyquinoline, enhancing our understanding of its behavior in various conditions (S.-J. Zhou et al., 2022).

Safety And Hazards

The safety information for “6-Bromo-2-ethoxyquinoline” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas, or vapors; avoiding contact with skin, eyes, or clothing; and ensuring adequate ventilation .

properties

IUPAC Name

6-bromo-2-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-11-6-3-8-7-9(12)4-5-10(8)13-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFJNURSKVIXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-ethoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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